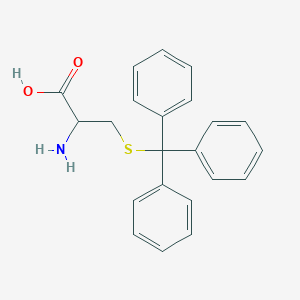

S-三苯甲基-D-半胱氨酸

描述

S-Trityl-D-Cysteine is used in medicine as an intermediate . It inhibits the human mitotic kinesin Eg5 . It is sparingly soluble in water .

Molecular Structure Analysis

The molecular structure of S-Trityl-D-Cysteine is represented by the molecular formula C22H21NO2S . More detailed structural analysis is not available in the retrieved papers.Chemical Reactions Analysis

S-Trityl-D-Cysteine is involved in the protection and subsequent deprotection of the cysteine thiol group, which is crucial in peptide and protein chemistry . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

S-Trityl-D-Cysteine is sparingly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

Peptide Synthesis

S-Trityl-D-Cysteine: is widely used as a protecting group in peptide synthesis. It safeguards the cysteine thiol group during the coupling of amino acid building blocks, which is crucial for maintaining the integrity of the peptide structure. This compound allows for the synthesis of complex disulfide-rich peptides, which are important in creating bioactive peptides and therapeutic agents .

Protein Semisynthesis

In protein semisynthesis, S-Trityl-D-Cysteine plays a role in the modification of proteins. It enables the introduction of non-natural amino acids or probes into proteins, which is essential for studying protein function and interactions .

Peptide/Protein Labelling

The compound is instrumental in peptide and protein labelling both in vitro and in vivo. It facilitates the attachment of fluorescent groups or other markers to peptides and proteins, aiding in the visualization and tracking of these molecules in biological systems .

Metal-Binding Applications

S-Trityl-D-Cysteine: serves as a metal-binding agent. It is utilized in the synthesis of ferrocenoyl peptide conjugates, which are used for cation-sensing applications. This is particularly useful in the development of sensors and assays that rely on peptide-metal interactions .

Cell Cycle Control

Research has shown that S-Trityl-D-Cysteine can modulate cell cycle control. It has the potential to influence the dynamics of microtubules, which are critical for cell division and proliferation. This application is significant in the study of cell growth and cancer research .

DNA Repair and Genomic Integrity

S-Trityl-D-Cysteine: is involved in the processes of DNA repair and maintaining genomic integrity. By affecting the cellular mechanisms responsible for repairing DNA damage, it contributes to the understanding of genetic diseases and the development of gene therapies .

Autophagy Regulation

This compound also has implications in the regulation of autophagy, a cellular process that degrades and recycles cellular components. It is relevant in the context of neurodegeneration and the survival of cancer cells, providing insights into therapeutic strategies .

Drug Resistance in Cancer Cells

Lastly, S-Trityl-D-Cysteine is associated with the study of drug resistance in cancer cells. It plays a part in understanding how cancer cells develop resistance to chemotherapy, which is crucial for the development of more effective cancer treatments .

安全和危害

Safety measures for handling S-Trityl-D-Cysteine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Trityl-D-Cysteine | |

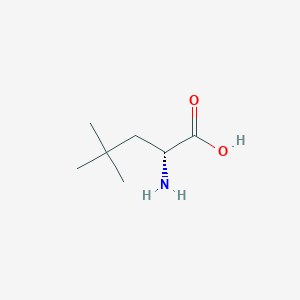

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

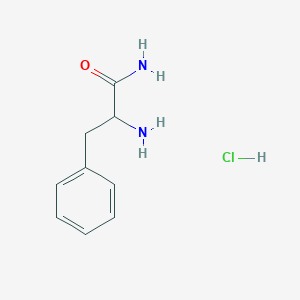

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。